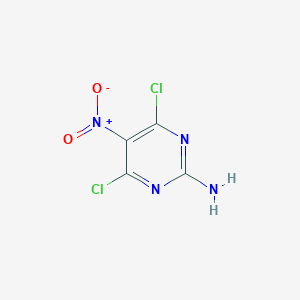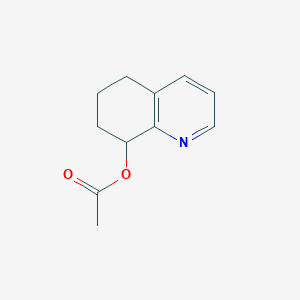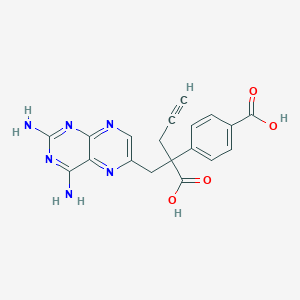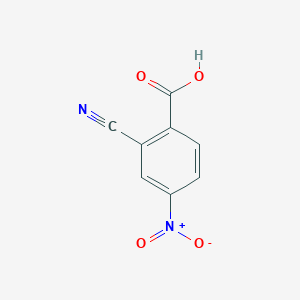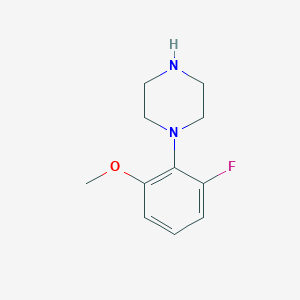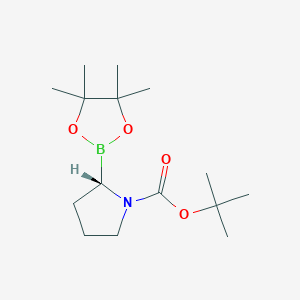
(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of this compound has been mentioned in the context of radiofluorination . The boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate was used in the copper-mediated 18 F-labeling conditions .
Aplicaciones Científicas De Investigación
Glucose-Sensitive Polymers
This compound can be used to create glucose-sensitive polymers that enable self-regulated insulin release in the treatment of diabetes. It functions as a diagnostic agent and has applications in wound healing and tumor targeting .
Photodynamic Cancer Therapy
Phenylboronic acid pinacol ester conjugated ChitoPEG copolymer, which is structurally similar to our compound of interest, has been explored for use in photosensitizer-based photodynamic therapy for cancer treatment .
Organic Synthesis
The compound can be utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions which are pivotal for creating complex organic molecules .
Drug Delivery Systems
A reactive oxygen species (ROS)-responsive drug delivery system has been developed using a structurally modified version of this compound. It has been used to encapsulate curcumin in nanoparticles for targeted drug delivery .
Insulin Release in Hydrogels
Hydrogels (HGs) derived from boronic acid pinacol esters can host insulin within their matrix. The viscoelastic properties of these HGs can be tuned to control the release rate of insulin under hyperglycemic conditions .
Mecanismo De Acción
Target of Action
Boronic esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation of pinacol boronic esters is one such transformation . This process involves the removal of the boron moiety from the compound, which is a crucial step in many synthetic applications .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action largely depends on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds . In protodeboronation, the compound loses its boron moiety, which can be a crucial step in synthetic applications .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . , which could also influence the compound’s action and stability.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGNZLKFNXJLGC-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587847 |
Source


|
| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
CAS RN |
149682-82-6 |
Source


|
| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


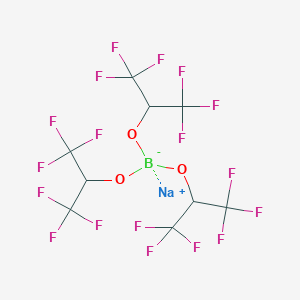

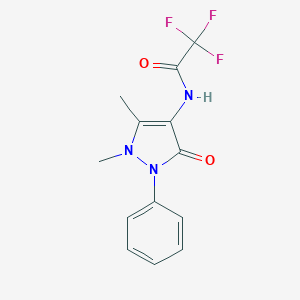



![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
